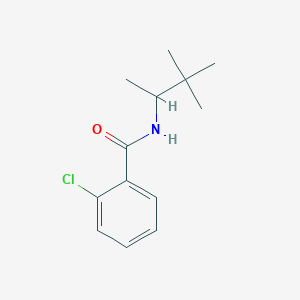
2-chloro-N-(1,2,2-trimethylpropyl)benzamide
Overview
Description
2-chloro-N-(1,2,2-trimethylpropyl)benzamide, also known as TCBZ, is a chemical compound that has been extensively studied for its potential use as an anthelmintic drug. TCBZ belongs to the benzimidazole family of compounds and has been shown to have potent activity against a wide range of parasitic worms.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,2,2-trimethylpropyl)benzamide is not fully understood, but it is thought to involve the inhibition of microtubule polymerization in the parasites. This leads to the disruption of cellular processes and ultimately results in the death of the parasite.
Biochemical and Physiological Effects:
2-chloro-N-(1,2,2-trimethylpropyl)benzamide has been shown to have a number of biochemical and physiological effects on the parasites it targets. These include the disruption of energy metabolism, the inhibition of protein synthesis, and the disruption of cellular signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-chloro-N-(1,2,2-trimethylpropyl)benzamide in lab experiments is its potent activity against a wide range of parasitic worms. This makes it a useful tool for studying the biology and physiology of these organisms. However, there are also some limitations to using 2-chloro-N-(1,2,2-trimethylpropyl)benzamide in lab experiments. For example, it may not be effective against all species of parasitic worms, and its mechanism of action is not fully understood.
Future Directions
There are a number of potential future directions for research on 2-chloro-N-(1,2,2-trimethylpropyl)benzamide. One area of interest is the development of new analogs of 2-chloro-N-(1,2,2-trimethylpropyl)benzamide that may have improved activity or selectivity against specific parasites. Another area of interest is the study of the mechanism of action of 2-chloro-N-(1,2,2-trimethylpropyl)benzamide and its potential interactions with other drugs. Finally, there is a need for further research on the safety and efficacy of 2-chloro-N-(1,2,2-trimethylpropyl)benzamide in both animals and humans.
Scientific Research Applications
2-chloro-N-(1,2,2-trimethylpropyl)benzamide has been extensively studied for its potential use as an anthelmintic drug. Anthelmintics are drugs that are used to treat infections caused by parasitic worms. 2-chloro-N-(1,2,2-trimethylpropyl)benzamide has been shown to have potent activity against a wide range of parasitic worms, including gastrointestinal nematodes, liver flukes, and lungworms.
properties
IUPAC Name |
2-chloro-N-(3,3-dimethylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(13(2,3)4)15-12(16)10-7-5-6-8-11(10)14/h5-9H,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQFDBFRIVRZFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



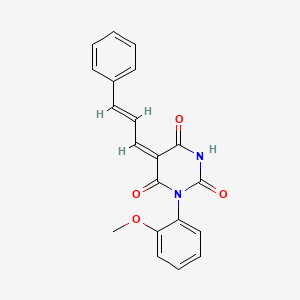
![5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4720715.png)
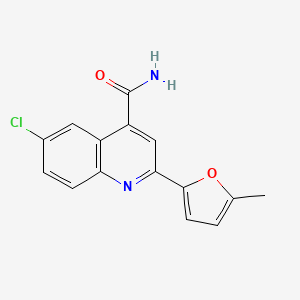

![1-[(4-sec-butylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4720749.png)
![ethyl 2-{[(4H-1,2,4-triazol-4-ylamino)carbonothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4720751.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4720771.png)
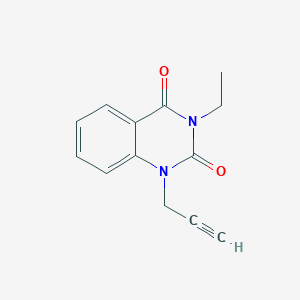

![(1S,9R)-11-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4720804.png)
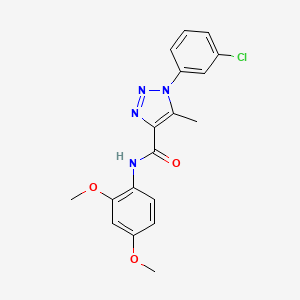
![methyl N-[2-(4-chlorophenoxy)-2-methylpropanoyl]glycinate](/img/structure/B4720820.png)
![4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole](/img/structure/B4720828.png)